1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one
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Overview
Description
Chemical Reactions Analysis
The chemical reactions involving “1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one” are not explicitly mentioned in the available resources .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one” are not explicitly mentioned in the available resources .
Scientific Research Applications
-
Synthesis of 1-(2-Fluorophenyl)pyrazoles
- Field : Organic Chemistry
- Application : This compound is used in the synthesis of 1-(2-Fluorophenyl)pyrazoles .
- Method : The compound is synthesized by 1,3-dipolar cycloaddition reaction with dimethyl acetylenedicarboxylate (DMAD) as an activated dipolarophile .
- Results : The synthesis results in the corresponding 1-(2-fluorophenyl)pyrazoles .
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1H-Pyrazolo[3,4-b]pyridines
- Field : Biomedical Applications
- Application : Pyrazolo[3,4-b]pyridines, which can be synthesized from similar compounds, have been described in more than 5500 references (2400 patents) up to date .
- Method : The synthesis of these compounds often starts from a preformed pyrazole or pyridine .
- Results : These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
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Biological Activity
- Field : Pharmacology
- Application : Similar compounds have been shown to exhibit biological activity against certain types of cancer cells, as well as antibacterial and antifungal activity.
- Method : The method of application is not specified in the source.
- Results : The results indicate potential therapeutic applications for these compounds.
-
Synthesis of 1-(2-Fluorophenyl)pyrazoles
- Field : Organic Chemistry
- Application : This compound is used in the synthesis of 1-(2-Fluorophenyl)pyrazoles .
- Method : The compound is synthesized by 1,3-dipolar cycloaddition reaction with dimethyl acetylenedicarboxylate (DMAD) as an activated dipolarophile .
- Results : The synthesis results in the corresponding 1-(2-fluorophenyl)pyrazoles .
-
Antiviral Activity
- Field : Pharmacology
- Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Method : In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) showed inhibitory activity against influenza A .
- Results : The compound showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
-
Pharmaceutical Applications
- Field : Pharmaceutical Industry
- Application : 1-(2-Fluorophenyl)piperazine is a compound that is used in the pharmaceutical industry .
- Method : The specific methods of application or experimental procedures are not specified in the source .
- Results : The outcomes obtained from this application are not specified in the source .
-
Synthesis of 1-(2-Fluorophenyl)pyrazoles
- Field : Organic Chemistry
- Application : This compound is used in the synthesis of 1-(2-Fluorophenyl)pyrazoles .
- Method : The compound is synthesized by 1,3-dipolar cycloaddition reaction with dimethyl acetylenedicarboxylate (DMAD) as an activated dipolarophile .
- Results : The synthesis results in the corresponding 1-(2-fluorophenyl)pyrazoles .
-
Antiviral Activity
- Field : Pharmacology
- Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Method : In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) showed inhibitory activity against influenza A .
- Results : The compound showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
-
Pharmaceutical Applications
- Field : Pharmaceutical Industry
- Application : 1-(2-Fluorophenyl)piperazine is a compound that is used in the pharmaceutical industry .
- Method : The specific methods of application or experimental procedures are not specified in the source .
- Results : The outcomes obtained from this application are not specified in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(2-fluorophenyl)-3-propanoylpiperidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO2/c1-2-13(17)10-6-5-9-16(14(10)18)12-8-4-3-7-11(12)15/h3-4,7-8,10H,2,5-6,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWIAVIYNOKJGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CCCN(C1=O)C2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one |
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